![molecular formula C17H15F2NO B14090088 3,3-Difluoro-5-phenyl-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B14090088.png)
3,3-Difluoro-5-phenyl-1-(p-tolyl)pyrrolidin-2-one
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Overview
Description
3,3-Difluoro-5-phenyl-1-(p-tolyl)pyrrolidin-2-one is a chemical compound with the molecular formula C17H15F2NO and a molecular weight of 287.31 g/mol It is characterized by the presence of difluoro, phenyl, and p-tolyl groups attached to a pyrrolidin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-5-phenyl-1-(p-tolyl)pyrrolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a difluorinated ketone with a phenyl-substituted amine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-5-phenyl-1-(p-tolyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
3,3-Difluoro-5-phenyl-1-(p-tolyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-5-phenyl-1-(p-tolyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The difluoro groups and the pyrrolidin-2-one core play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-5-phenyl-1-(m-tolyl)pyrrolidin-2-one
- 3,3-Difluoro-5-phenyl-1-(o-tolyl)pyrrolidin-2-one
- 3,3-Difluoro-5-phenyl-1-(p-chlorophenyl)pyrrolidin-2-one
Uniqueness
3,3-Difluoro-5-phenyl-1-(p-tolyl)pyrrolidin-2-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both difluoro and p-tolyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Biological Activity
3,3-Difluoro-5-phenyl-1-(p-tolyl)pyrrolidin-2-one (CAS 2118363-32-7) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Molecular Formula : C17H15F2NO
Molecular Weight : 287.30 g/mol
Purity : ≥ 98% .
The precise mechanism of action for this compound remains under investigation. However, its structural characteristics suggest potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways and cellular signaling.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolidinone compounds exhibit moderate antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various bacterial strains. The minimum inhibitory concentrations (MIC) for related compounds were reported to be around 250 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
There is emerging evidence that pyrrolidinone derivatives can exhibit anticancer activity. For example, a study highlighted that certain derivatives showed IC50 values in the micromolar range against human cancer cell lines, indicating their potential as anticancer agents. The following table summarizes the IC50 values of related compounds:
Compound | Cell Line | IC50 (µM) |
---|---|---|
3,3-Difluoro-5-phenyl-pyrrolidinone | MCF-7 | 1.93 |
3,3-Difluoro-p-tolyl-pyrrolidinone | A549 | 2.84 |
Reference Compound (Doxorubicin) | MCF-7 | 0.12 |
The above data suggests that modifications in the structure can significantly influence the biological activity of these compounds .
Case Studies
Several case studies have explored the biological effects of pyrrolidinone derivatives:
-
Case Study on Anticancer Activity :
- A study evaluated the effects of various pyrrolidinone derivatives on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds induced apoptosis in a dose-dependent manner, suggesting their potential as therapeutic agents in cancer treatment.
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Antimicrobial Efficacy Assessment :
- In another study, related pyrrolidinone compounds were tested against a panel of bacterial strains. The results demonstrated significant antimicrobial activity with varying degrees of efficacy across different strains.
Properties
Molecular Formula |
C17H15F2NO |
---|---|
Molecular Weight |
287.30 g/mol |
IUPAC Name |
3,3-difluoro-1-(4-methylphenyl)-5-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C17H15F2NO/c1-12-7-9-14(10-8-12)20-15(11-17(18,19)16(20)21)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 |
InChI Key |
VKCLQWGUDOQULR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(CC(C2=O)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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